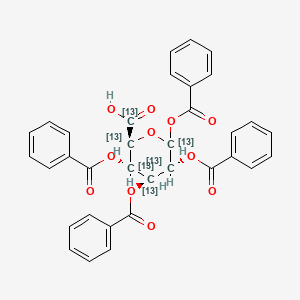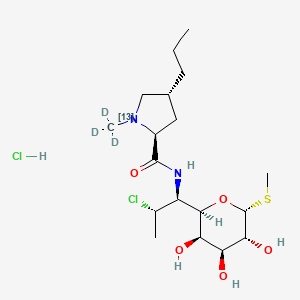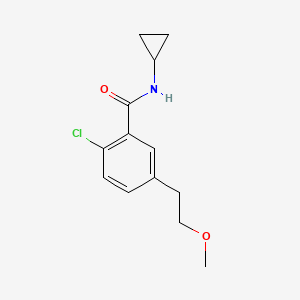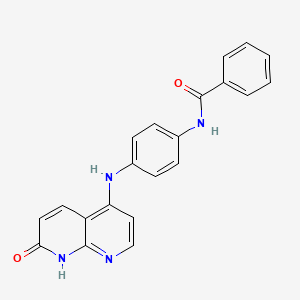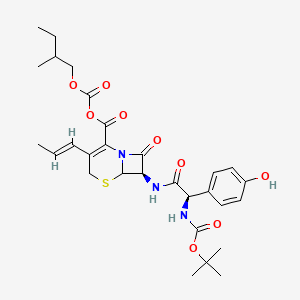
O-Isobutyl-N-Boc-cefprozil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Isobutyl-N-Boc-cefprozil is a chemical compound used as an intermediate in the synthesis of Cefprozil Dimer TFA Salt, which is an impurity of Cefprozil. Cefprozil is a semisynthetic oral cephalosporin antibiotic with a broad spectrum of antimicrobial activity . The compound’s molecular formula is C29H37N3O9S, and it has a molecular weight of 603.69.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Isobutyl-N-Boc-cefprozil is synthesized through a series of chemical reactions involving the incorporation of the isobutyl and Boc (tert-butoxycarbonyl) protecting groups into the cefprozil structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, allowing for the production of bulk quantities of the compound for use in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
O-Isobutyl-N-Boc-cefprozil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that are used in the synthesis of Cefprozil and its related compounds.
Aplicaciones Científicas De Investigación
O-Isobutyl-N-Boc-cefprozil is primarily used in scientific research as an intermediate in the synthesis of Cefprozil and its derivatives. Its applications include:
Chemistry: Used in the synthesis of complex cephalosporin antibiotics.
Biology: Studied for its role in the development of antibacterial agents.
Medicine: Used in the production of antibiotics for treating bacterial infections.
Industry: Employed in pharmaceutical manufacturing processes.
Mecanismo De Acción
The mechanism of action of O-Isobutyl-N-Boc-cefprozil is related to its role as an intermediate in the synthesis of Cefprozil. Cefprozil, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-Isobutyl-N-Boc-cefprozil include other cephalosporin intermediates and derivatives, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Cefprozil. Its incorporation of the isobutyl and Boc protecting groups distinguishes it from other cephalosporin intermediates and contributes to its specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C29H37N3O9S |
|---|---|
Peso molecular |
603.7 g/mol |
Nombre IUPAC |
2-methylbutoxycarbonyl (7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H37N3O9S/c1-7-9-18-15-42-25-21(24(35)32(25)22(18)26(36)40-28(38)39-14-16(3)8-2)30-23(34)20(17-10-12-19(33)13-11-17)31-27(37)41-29(4,5)6/h7,9-13,16,20-21,25,33H,8,14-15H2,1-6H3,(H,30,34)(H,31,37)/b9-7+/t16?,20-,21-,25?/m1/s1 |
Clave InChI |
FLOMVFSWBSBLGJ-BIFXVDTFSA-N |
SMILES isomérico |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)/C=C/C |
SMILES canónico |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


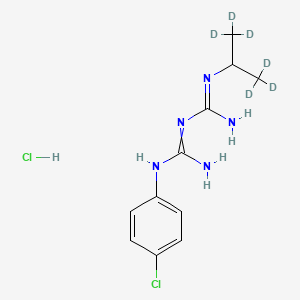
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)

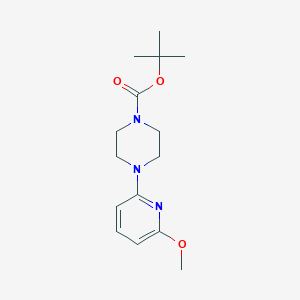
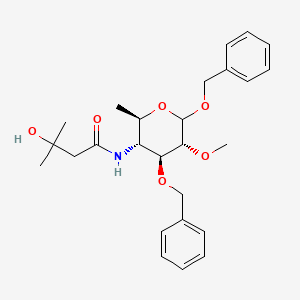
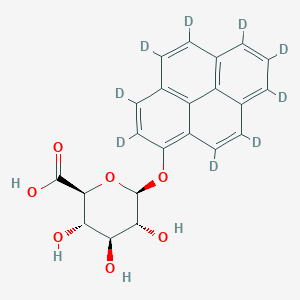
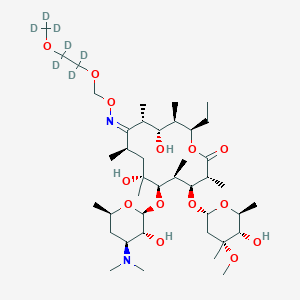
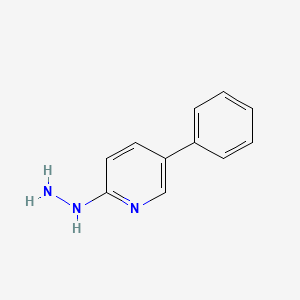

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
